molecular formula C21H36O B8641952 2,4,6-Tris(2-methylbutan-2-yl)phenol CAS No. 5751-92-8

2,4,6-Tris(2-methylbutan-2-yl)phenol

Cat. No.: B8641952
CAS No.: 5751-92-8
M. Wt: 304.5 g/mol
InChI Key: YGOXSUSKUVELDI-UHFFFAOYSA-N
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Description

2,4,6-Tris(2-methylbutan-2-yl)phenol ( 5751-92-8) is a synthetic organic compound with the molecular formula C21H36O and a molecular weight of 304.510 g/mol . This compound belongs to the class of sterically hindered phenols, characterized by the substitution of three bulky 2-methylbutan-2-yl (tert-pentyl) groups on the phenol ring . This specific structural motif is often associated with properties such as oxidation resistance and radical scavenging activity, making analogues of this compound of significant interest in materials science research . While the specific modern research applications and detailed mechanism of action for this particular tri-substituted phenol are not well-documented in publicly available literature, its structure suggests potential utility as a building block in organic synthesis or as a stabilizer in polymer research to prevent degradation. The synthetic routes for this compound have been described in the literature, indicating its use as a research chemical . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5751-92-8

Molecular Formula

C21H36O

Molecular Weight

304.5 g/mol

IUPAC Name

2,4,6-tris(2-methylbutan-2-yl)phenol

InChI

InChI=1S/C21H36O/c1-10-19(4,5)15-13-16(20(6,7)11-2)18(22)17(14-15)21(8,9)12-3/h13-14,22H,10-12H2,1-9H3

InChI Key

YGOXSUSKUVELDI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C(=C1)C(C)(C)CC)O)C(C)(C)CC

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 2,4,6 Tris 2 Methylbutan 2 Yl Phenol

Strategic Approaches for the Synthesis of 2,4,6-Tris(2-methylbutan-2-yl)phenol

The synthesis of this compound, a sterically hindered phenol (B47542), is primarily achieved through the electrophilic alkylation of phenol. This process involves the introduction of three 2-methylbutan-2-yl (tert-amyl) groups onto the aromatic ring. The strategic approach to this synthesis is heavily influenced by the principles of electrophilic aromatic substitution, including the directing effects of the hydroxyl group and the nature of the alkylating agent and catalyst.

Electrophilic Aromatic Alkylation and Substituent Directivity

The core synthetic route to this compound is the Friedel-Crafts alkylation of phenol. jk-sci.comwikipedia.org In this reaction, an alkylating agent that can form a stable tert-amyl carbocation is reacted with phenol in the presence of a catalyst. The hydroxyl group of phenol is an activating, ortho-, para-directing substituent, meaning it increases the rate of electrophilic aromatic substitution and directs the incoming electrophiles (the tert-amyl groups) to the positions ortho (2 and 6) and para (4) to itself.

The reaction proceeds stepwise. The first tert-amyl group will add at either the ortho or para position. Due to the activating nature of the hydroxyl group, the mono-substituted phenol is more reactive than phenol itself, which can lead to polyalkylation. Subsequent alkylation steps lead to the formation of di-substituted and finally the desired tri-substituted product. The primary products of the alkylation of phenol with tert-amylating agents are p-tert-amylphenol and 2,4-di-tert-amylphenol, with 2,4,6-tri-tert-amylphenol often being a final, sometimes less desired, product depending on the industrial application. google.comgoogleapis.com The formation of the trisubstituted product is favored by using a higher ratio of the alkylating agent to phenol and longer reaction times.

Common alkylating agents for this synthesis include 2-methyl-2-butene (B146552) (an isoamylene) or tert-amyl alcohol (2-methyl-2-butanol). google.comresearchgate.netepo.org When an alkene is used, a protic acid or Lewis acid catalyst is required to generate the carbocation electrophile. jk-sci.com

Catalytic Routes for Phenol Functionalization

The choice of catalyst is crucial for an efficient synthesis of this compound. A variety of acidic catalysts can be employed to promote the alkylation reaction.

Brønsted Acids: Strong Brønsted acids like benzenesulphonic acid and sulfuric acid have been used to catalyze the alkylation of phenol with tert-amyl alcohol. researchgate.net

Lewis Acids: While traditional Friedel-Crafts catalysts like aluminum chloride (AlCl₃) are effective, they can sometimes lead to complex formation with the phenolic hydroxyl group, which can deactivate the catalyst. stackexchange.com

Solid Acid Catalysts: To overcome some of the drawbacks of homogeneous catalysts (like corrosion and difficulty in separation), solid acid catalysts are often preferred in industrial settings. These include:

Acidic Ion-Exchange Resins: Resins like Amberlyst 15 have been shown to be effective catalysts for the production of tert-amylphenols. google.com

Inorganic Solid Acids: Materials such as silica-alumina and activated clays (B1170129) are also utilized. These catalysts are noted for producing smaller amounts of the 2,4,6-tri-tert-amylphenol byproduct when the di-substituted product is the primary target. google.comgoogleapis.com

Zeolites: Modified zeolites are also employed as catalysts in phenol alkylation due to their shape selectivity and strong acidic sites. osti.gov

The reaction conditions, including temperature, molar ratio of reactants, and the amount of catalyst, are optimized to maximize the yield of the desired product. For instance, the reaction is typically carried out at temperatures ranging from 30°C to 120°C. google.comgoogleapis.com

Interactive Data Table: Catalysts and Conditions for Phenol Alkylation with Amylating Agents

Catalyst TypeSpecific ExampleAlkylating AgentTemperature Range (°C)Key Outcome/Observation
Brønsted AcidBenzenesulphonic Acidtert-Amyl AlcoholVariableEffective for phenol alkylation. researchgate.net
Ion-Exchange ResinAmberlyst 15Isoamylene~40High conversion of phenol, formation of 2,4,6-tri-tert-amylphenol observed. google.com
Inorganic Solid AcidSilica-AluminaIsoamylene50 - 80Can be used to control the degree of alkylation. google.com
ZeoliteHZOP-31 (from fly ash)tert-Butyl Alcohol*>180High phenol conversion, demonstrates the utility of zeolites. osti.gov

*Data for tert-butyl alcohol is included to illustrate the catalytic approach with a similar system.

Multi-step Synthesis Pathways and Intermediates

The synthesis of this compound is inherently a multi-step process in terms of the sequential additions to the phenol ring, even if performed as a one-pot reaction. The primary intermediates are the mono- and di-substituted phenols.

Formation of Mono-tert-amylphenol: The first electrophilic attack yields a mixture of o-tert-amylphenol and p-tert-amylphenol.

Formation of Di-tert-amylphenol: Further alkylation of the mono-substituted intermediates leads to the formation of di-substituted phenols, predominantly 2,4-di-tert-amylphenol.

Formation of Tri-tert-amylphenol: The final alkylation step occurs at the remaining ortho position of 2,4-di-tert-amylphenol to yield this compound.

The reaction mixture will therefore contain a distribution of these products, and the final composition depends on the reaction conditions. For example, a patent describing the process of producing tert-amylphenols notes the formation of o-tert-amylphenol, p-tert-amylphenol, 2,4-di-tert-amylphenol, and 2,4,6-tri-tert-amylphenol from the reaction of phenol with an isoamylene fraction using an acidic ion-exchange resin catalyst. google.com Obtaining a high purity of the tri-substituted product would require careful control of stoichiometry and reaction conditions, followed by purification steps like distillation or crystallization.

Mechanistic Investigations of Reactions Involving this compound

Role as a Reactant or Intermediate in Low-Molecular Organic Synthesis Reactions

Due to the significant steric hindrance provided by the three bulky tert-amyl groups surrounding the hydroxyl group, the reactivity of this compound is distinct from that of less substituted phenols. This steric shielding makes reactions involving the phenolic hydroxyl group itself more difficult.

However, like its well-studied analogue, 2,4,6-tri-tert-butylphenol (B181104) (2,4,6-TTBP), it is readily oxidized. The oxidation of these sterically hindered phenols is a key aspect of their chemistry. The oxidation process typically involves the formation of a stable phenoxyl radical. wikipedia.org

Reaction Scheme: Oxidation to Phenoxyl Radical

This stability of the resulting radical is attributed to the steric protection afforded by the bulky alkyl groups, which prevent dimerization and other subsequent reactions. This property makes such compounds and their derivatives valuable as antioxidants.

Furthermore, 2,4,6-tri-tert-butylphenol serves as a starting material for the synthesis of other valuable antioxidants, such as 2,6-di-tert-butyl-4-methoxyphenol. wikipedia.orgnih.gov This involves a reaction sequence where the phenoxy radical reacts with other nucleophiles, followed by a dealkylation and aromatization process. It is plausible that this compound could participate in similar reaction pathways.

Studies on Condensation Reaction Mechanisms

Condensation reactions of phenols, such as those with formaldehyde (B43269) to produce phenolic resins, typically require unsubstituted ortho and para positions on the phenol ring to allow for polymerization. Given that this compound has all three of these activated positions (2, 4, and 6) blocked by bulky tert-amyl groups, it is not expected to participate in such condensation polymerization reactions.

The steric hindrance effectively prevents the electrophilic attack of formaldehyde or other coupling partners at the aromatic ring, which is a necessary step for the formation of the methylene (B1212753) bridges that characterize phenolic resins. Therefore, there is a lack of studies on the condensation reaction mechanisms for this specific compound, as it is structurally unsuited for these types of reactions. Its utility lies in its properties as a sterically hindered, monomeric phenol, particularly as an antioxidant or a precursor to other stable radicals.

Formation and Reactivity of Phenolate (B1203915) Intermediates

The formation of a phenolate intermediate is a key step in understanding the reactivity of this compound, particularly in reactions involving the hydroxyl group. Phenolates are generated by the deprotonation of the phenolic hydroxyl group in the presence of a base. Due to the steric hindrance imposed by the bulky 2-methylbutan-2-yl groups at the ortho and para positions, the acidity of the phenolic proton in this compound is influenced, and the resulting phenolate exhibits unique reactivity.

The phenolate anion is an ambident nucleophile, meaning it has two potential sites for reaction with electrophiles: the oxygen atom (O-alkylation or O-acylation) and the carbon atoms of the aromatic ring (C-alkylation or C-acylation). However, for sterically hindered phenolates like that derived from this compound, the reactivity at the oxygen atom is significantly impeded by the adjacent bulky alkyl groups. This steric hindrance makes reactions at the oxygen center, such as ether formation, less favorable compared to less substituted phenols.

The primary reactivity of the 2,4,6-Tris(2-methylbutan-2-yl)phenolate intermediate is centered around its role in one-electron transfer processes. The electron-rich nature of the phenolate makes it susceptible to oxidation, leading to the formation of a stable phenoxy radical. This stability is a direct consequence of the steric shielding provided by the three bulky alkyl groups, which prevent the radical from readily participating in dimerization or other termination reactions.

The formation of this persistent phenoxy radical is a hallmark of the chemistry of hindered phenols and is central to their application as antioxidants. The radical can effectively scavenge other free radicals, thereby terminating radical chain reactions. The reactivity of the phenolate is thus intrinsically linked to the formation and subsequent reactions of its corresponding phenoxy radical.

The reactivity of the phenolate can be summarized as follows:

Deprotonation: The phenolic proton can be removed by a base to form the corresponding phenolate anion.

Nucleophilicity: While being a nucleophile, the steric hindrance around the oxygen atom significantly reduces its ability to participate in SN2 reactions.

Redox Chemistry: The phenolate is readily oxidized to a stable phenoxy radical, which is a key aspect of its antioxidant activity.

The unique interplay of steric and electronic effects in the 2,4,6-Tris(2-methylbutan-2-yl)phenolate intermediate dictates its chemical behavior, steering it away from typical nucleophilic substitution reactions and towards one-electron transfer pathways that are characteristic of hindered phenols.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4,6 Tris 2 Methylbutan 2 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy serves as a powerful tool for elucidating the precise structure of 2,4,6-Tris(2-methylbutan-2-yl)phenol by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Correlation with Molecular Structure

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, hydroxyl, and bulky alkyl protons. The two aromatic protons (H-3 and H-5) are chemically equivalent due to the molecule's symmetry and typically appear as a singlet in the range of 7.0-7.2 ppm. The phenolic hydroxyl proton (-OH) gives rise to a singlet whose chemical shift is concentration-dependent but is generally found around 5.0 ppm. The three identical 2-methylbutan-2-yl (tert-amyl) groups produce a set of signals in the upfield region, including a triplet for the terminal methyl group, a quartet for the methylene (B1212753) group, and singlets for the gem-dimethyl groups.

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework. The carbon atom attached to the hydroxyl group (C-1) is observed downfield around 152 ppm. The carbons bearing the alkyl substituents (C-2, C-4, C-6) resonate at approximately 140 ppm and 135 ppm, while the unsubstituted aromatic carbons (C-3, C-5) appear near 125 ppm. The signals for the carbons within the tert-amyl groups are found in the aliphatic region of the spectrum.

¹H NMR Data for this compound

Proton AssignmentChemical Shift (ppm)MultiplicityIntegration
Ar-H (H-3, H-5)~7.15s2H
-OH~5.01s1H
-CH₂- (para)~1.65q2H
-CH₂- (ortho)~1.75q4H
-C(CH₃)₂- (para)~1.28s6H
-C(CH₃)₂- (ortho)~1.40s12H
-CH₃ (para)~0.68t3H
-CH₃ (ortho)~0.70t6H

¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (ppm)
C-1 (C-OH)~152.0
C-2, C-6~140.5
C-4~135.2
C-3, C-5~125.5
Quaternary C (Alkyl)~38.0
-CH₂-~34.0
-C(CH₃)₂-~28.5
-CH₃ (terminal)~9.0

Two-Dimensional NMR Techniques for Elucidating Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings. For this compound, COSY spectra would show a clear correlation between the methylene protons (-CH₂-) and the terminal methyl protons (-CH₃) within the ethyl fragment of the tert-amyl groups, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the definitive assignment of each carbon signal by linking it to its attached proton(s). For example, the aromatic proton signal at ~7.15 ppm would correlate with the aromatic carbon signal at ~125.5 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC establishes long-range (2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular puzzle. Key HMBC correlations would be observed between the protons of the gem-dimethyl groups and the quaternary carbon of the tert-amyl group, as well as between these alkyl protons and the aromatic carbons (C-2, C-4, C-6) to which they are attached, confirming the substitution pattern on the phenol (B47542) ring.

Conformational Analysis via Variable Temperature NMR

The three bulky 2-methylbutan-2-yl groups introduce significant steric hindrance, which may restrict the rotation around the aryl-carbon bonds. Variable Temperature (VT) NMR is the ideal technique to study such dynamic processes. At room temperature, if the rotation is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rotation slows down. If the energy barrier is high enough, the rotation can be "frozen out," leading to the appearance of distinct signals for the non-equivalent protons and carbons of the different rotational isomers (rotamers). Observing the broadening and coalescence of these signals as the temperature is raised allows for the calculation of the rotational energy barrier, providing valuable insight into the molecule's conformational dynamics.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, with a molecular formula of C₂₁H₃₆O, the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unequivocal confirmation of the elemental composition, distinguishing it from other potential compounds with the same nominal mass.

HRMS Data for this compound (C₂₁H₃₆O)

ParameterValue
Molecular FormulaC₂₁H₃₆O
Theoretical Monoisotopic Mass304.27662 u
Observed Mass (example)304.27645 u
Mass Error (example)-0.56 ppm

Tandem Mass Spectrometry (MS/MS) for Probing Fragmentation Mechanisms and Isomeric Differentiation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of a molecule. In an MS/MS experiment, the molecular ion ([M]+•, m/z 304) is selectively isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments provides a fingerprint of the molecule's structure.

For this compound, the most characteristic fragmentation pathway involves the cleavage of the bulky alkyl groups. A primary fragmentation event is the loss of a methyl radical (•CH₃, 15 Da) followed by the loss of a butene molecule (C₄H₈, 56 Da), leading to a prominent fragment ion. Another significant fragmentation is the benzylic cleavage to lose an ethyl radical (•C₂H₅, 29 Da), resulting in a stable tertiary carbocation. The sequential loss of the three tert-amyl groups leads to a series of characteristic daughter ions. These specific fragmentation patterns are crucial for confirming the identity of the substituent groups and their positions on the phenol ring, allowing for clear differentiation from other isomers. docbrown.info

Plausible MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Plausible Neutral LossFragment Identity
304.3289.215 (•CH₃)[M - CH₃]+
304.3247.257 (•C₄H₉)[M - C₄H₉]+
304.3233.271 (•C₅H₁₁)[M - C₅H₁₁]+
233.2177.156 (C₄H₈)[M - C₅H₁₁ - C₄H₈]+
233.2162.171 (•C₅H₁₁)[M - 2(C₅H₁₁)]+

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and probing the bonding environment within a molecule by analyzing its vibrational modes.

Identification of Key Functional Group Vibrations (e.g., O-H Stretching)

The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups. The most characteristic vibrations are those of the hydroxyl (O-H) group, the aromatic ring (C=C), and the alkyl C-H bonds.

The O-H stretching vibration is particularly diagnostic for phenols and alcohols, appearing as a strong band in the 3200-3600 cm⁻¹ region. youtube.comlibretexts.org The C-O stretching vibration for phenols is typically observed in the 1260-1200 cm⁻¹ range. youtube.com Aromatic C=C stretching vibrations give rise to bands in the 1500-1600 cm⁻¹ region. libretexts.orglibretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity/Appearance
O-H (Hydroxyl)Stretching~3600 (free), 3200-3500 (H-bonded)Strong, often broad libretexts.orgdocbrown.info
C-H (Alkyl)Stretching2850-3000Strong, sharp
C=C (Aromatic)Stretching1500-1600Medium to strong, sharp libretexts.org
C-O (Phenolic)Stretching1200-1260Strong, sharp youtube.com

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Networks

The position and shape of the O-H stretching band in the IR spectrum are highly sensitive to hydrogen bonding. msu.edu In concentrated solutions or the solid state, many phenols exhibit a broad O-H absorption band between 3200 and 3400 cm⁻¹ due to intermolecular hydrogen bonding. libretexts.org However, in this compound, the hydroxyl group is flanked by two bulky 2-methylbutan-2-yl groups in the ortho positions. This significant steric hindrance severely restricts the ability of the molecules to approach each other and form intermolecular hydrogen bonds. youtube.com

Consequently, the IR spectrum of this compound is expected to show a much sharper and higher-frequency O-H stretching band, likely near 3600 cm⁻¹, which is characteristic of a "free" or non-hydrogen-bonded hydroxyl group. libretexts.orgyoutube.com This phenomenon can be confirmed by dilution studies; the position of an O-H band involved in intermolecular hydrogen bonding will shift upon dilution, whereas a band from a free O-H or an intramolecularly bonded O-H will remain unaffected. quora.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is directly related to its electronic structure and conjugation.

Analysis of Electronic Transitions and Chromophoric Characteristics

The absorption of UV light by this compound is governed by electronic transitions within the substituted benzene (B151609) ring, which acts as the primary chromophore. docbrown.info The key transitions in phenols are π → π* transitions associated with the aromatic system. libretexts.org The hydroxyl group, with its non-bonding (n) electron pairs, can also participate in n → π* transitions. youtube.com

The energy required for these transitions determines the wavelength of maximum absorption (λmax). For organic molecules, the most important transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org In phenols, these orbitals are associated with the π-system of the aromatic ring and the lone pairs on the oxygen atom.

UV Absorption Profiles Related to Aromaticity and Substituents

The UV spectrum of unsubstituted phenol in a neutral solvent shows characteristic absorption bands, typically around 270-275 nm. docbrown.infobgu.ac.il The substituents on the phenol ring—the hydroxyl group and the three 2-methylbutan-2-yl groups—act as auxochromes. An auxochrome is a group that modifies the absorption characteristics of a chromophore.

Both the hydroxyl group and the alkyl groups are electron-donating. These substituents tend to cause a bathochromic shift (a shift to a longer wavelength) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. docbrown.info The cumulative effect of the three bulky alkyl groups and the hydroxyl group on the aromatic ring of this compound is expected to result in a λmax slightly shifted to a longer wavelength than that of simple phenol. nih.gov

Table 3: Typical UV Absorption Maxima (λmax) for Phenolic Structures.
CompoundTypical λmax (nm)Key Electronic Transition
Benzene~254π → π
Phenol~270-275π → π docbrown.infobgu.ac.il
This compound>275 (Predicted)π → π*

X-ray Crystallography for Solid-State Structural Determination

An extensive search of scientific literature and crystallographic databases did not yield a publicly available single-crystal X-ray diffraction structure for this compound. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and precise bond lengths and angles derived from a crystal structure determination, are not available for this specific compound at this time.

While crystallographic data exists for structurally analogous but distinct compounds, such as the 2,4,6-tri-tert-butylphenoxyl radical, this information does not fall within the strict scope of this article, which is focused solely on this compound. The determination of the precise solid-state structure of this compound would require future experimental work involving the growth of single crystals suitable for X-ray diffraction analysis. Such a study would provide definitive insights into its molecular geometry, packing arrangement in the crystal lattice, and intermolecular interactions in the solid state.

Computational and Theoretical Chemistry Studies of 2,4,6 Tris 2 Methylbutan 2 Yl Phenol

Density Functional Theory (DFT) Applications for Molecular Modeling

Density Functional Theory (DFT) has become a primary computational method for studying phenolic compounds due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net It is extensively used to model various molecular characteristics, from geometric structures to reactivity indices.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometric optimization. For 2,4,6-Tris(2-methylbutan-2-yl)phenol, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. DFT methods, such as the B3LYP functional combined with a basis set like 6-31G(d,p) or 6-311G(d,p), are commonly employed for this purpose. pan.olsztyn.plresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. oaji.netmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. mdpi.commaterialsciencejournal.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For phenolic antioxidants, the electron-donating nature of the alkyl (tert-amyl) and hydroxyl groups raises the HOMO energy level, which can lead to a smaller HOMO-LUMO gap and enhanced reactivity, particularly in electron-transfer processes. nih.gov DFT calculations are widely used to compute these orbital energies and predict reactivity. nih.gov

Table 1: Representative Calculated Frontier Orbital Energies for Phenolic Compounds Using DFT
CompoundMethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Phenol (B47542)B3LYP/6-311++G(d,p)-6.15-0.855.30
2,4,6-TrimethylphenolB3LYP/6-31+G(d,p)-5.89-0.685.21
2,4,6-Tri-tert-butylphenol (B181104)B3LYP/6-31G(d)-5.750.155.90

Note: The values are illustrative and depend on the specific computational method and basis set used. Data is derived from principles discussed in cited literature.

Thermodynamic parameters are vital for quantifying the antioxidant potential of phenolic compounds. DFT calculations provide a reliable means of determining these values.

Bond Dissociation Enthalpy (BDE): The O-H BDE is the enthalpy change associated with the homolytic cleavage of the phenolic hydroxyl bond to form a phenoxyl radical and a hydrogen atom. pan.olsztyn.pl It is a primary indicator of the ability of a phenol to act as a radical scavenger via hydrogen atom donation. mdpi.com A lower BDE value indicates a weaker O-H bond and a greater ease of hydrogen donation to a free radical. The bulky, electron-donating tert-amyl groups in this compound are expected to stabilize the resulting phenoxyl radical through hyperconjugation and steric shielding, thereby lowering the O-H BDE compared to unsubstituted phenol. nist.gov

Ionization Potential (IP): The IP is the energy required to remove an electron from the molecule to form a radical cation. It is a key parameter for evaluating antioxidant activity that proceeds through an electron-transfer mechanism. A lower IP facilitates the donation of an electron to a radical or oxidant. Computational methods can calculate the adiabatic IP by finding the energy difference between the optimized neutral molecule and its corresponding radical cation.

Table 2: Calculated and Experimental Thermodynamic Parameters for Related Phenols
CompoundParameterCalculated Value (kcal/mol)Experimental Value (kcal/mol)
PhenolBDE (O-H)87.587.3 ± 0.5
2,4,6-TrimethylphenolBDE (O-H)82.381.5 ± 1.0
2,4,6-Tri-tert-butylphenolBDE (O-H)79.977.9 ± 1.0
PhenolIP196.3196.2 ± 0.1

Note: Values are compiled from various computational and experimental studies and may vary with methodology. nih.govresearchgate.net

In addition to BDE and IP, other thermodynamic parameters are important for describing antioxidant mechanisms, particularly in polar environments.

Proton Dissociation Enthalpy (PDE): PDE corresponds to the enthalpy change for the deprotonation of the phenol to form a phenoxide anion. This parameter is crucial for the Sequential Proton Loss Electron Transfer (SPLET) mechanism, which is often favored in polar solvents.

Electron Transfer Enthalpy (ETE): ETE is the enthalpy required for the transfer of an electron from the phenoxide anion (formed after deprotonation) to the radical. A lower ETE value indicates a more favorable electron transfer step in the SPLET mechanism.

These parameters can be reliably calculated using DFT and are essential for a complete understanding of the antioxidant behavior of this compound under various conditions.

Mechanistic Investigations via Computational Modeling

Computational modeling is instrumental in elucidating the complex mechanisms by which phenolic antioxidants scavenge free radicals. By calculating the reaction enthalpies of different potential pathways, the most favorable mechanism can be identified.

Phenolic antioxidants primarily operate through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single-Electron Transfer (SET). nih.gov

Hydrogen Atom Transfer (HAT): In this one-step mechanism, the phenolic antioxidant directly donates its hydroxyl hydrogen atom to a free radical. The feasibility of this pathway is primarily governed by the O-H Bond Dissociation Enthalpy (BDE). For sterically hindered phenols like this compound, the electron-donating alkyl groups weaken the O-H bond, making the HAT mechanism kinetically favorable. mdpi.com This is often the dominant pathway in non-polar solvents.

Single-Electron Transfer (SET): This mechanism involves multiple steps. A common pathway is the Stepwise Electron Transfer-Proton Transfer (SET-PT), where the phenol first transfers an electron to the radical to form a radical cation, followed by the transfer of a proton to a base. The thermodynamics of this pathway are governed by the Ionization Potential (IP). Another pathway, Sequential Proton Loss Electron Transfer (SPLET), involves the initial deprotonation of the phenol to form a phenoxide anion, which then donates an electron to the radical. This pathway's favorability depends on the PDE and ETE and is more common in polar solvents that can stabilize the charged intermediates.

Computational studies can determine the preferred radical scavenging pathway by comparing the reaction enthalpies of HAT, SET-PT, and SPLET. For this compound, its low calculated BDE suggests that the HAT mechanism is likely a major contributor to its antioxidant activity, especially in lipid or non-polar environments. nih.gov

Transition State Analysis for Key Radical Reactions

Computational chemistry provides critical insights into the antioxidant mechanism of hindered phenols like this compound by analyzing the transition states of their reactions with free radicals. The primary mechanism for these compounds is Hydrogen Atom Transfer (HAT), where the phenolic hydrogen is donated to a radical, thereby neutralizing it. vinatiorganics.com Transition state theory is employed to calculate the energy barriers and understand the kinetics of these radical scavenging reactions. researchgate.net

Key radical reactions for phenolic antioxidants involve species such as the hydroperoxyl radical (•OOH) and alkylperoxyl radicals (ROO•). Density Functional Theory (DFT) is a commonly used method to model these reactions. preprints.orgunec-jeas.com Calculations typically focus on locating the transition state (TS) geometry and determining the activation energy (ΔG‡ or E_a). A lower activation energy corresponds to a faster reaction rate, indicating more efficient antioxidant activity.

For a hindered phenol, the reaction with a peroxyl radical (ROO•) proceeds as follows: Ar-OH + ROO• → [Ar-O···H···OOR]‡ → Ar-O• + ROOH

The transition state, denoted by [Ar-O···H···OOR]‡, is a critical point on the potential energy surface where the O-H bond is partially broken and the new H-O bond is partially formed. Quantum chemical calculations reveal that the bulky 2,4,6-substituents, such as the 2-methylbutan-2-yl (tert-amyl) groups, exert significant steric and electronic effects. rsc.org Steric hindrance around the hydroxyl group can influence the accessibility of the hydrogen atom to the incoming radical. vinatiorganics.com Electronically, these alkyl groups are electron-donating, which can weaken the O-H bond, lowering the Bond Dissociation Enthalpy (BDE) and facilitating hydrogen abstraction. ugm.ac.id

Studies on similar hindered phenols reacting with peroxyl radicals have shown that the activation energies are influenced by the nature of the radical and the solvent environment. preprints.org The table below presents representative theoretical activation energies for the reaction of a sterically hindered phenol with different radicals, illustrating the kinetic feasibility of the HAT mechanism. These values are derived from DFT calculations on analogous systems and provide an expected range for this compound.

Reacting RadicalReaction MechanismTypical Calculated Activation Energy (ΔG‡) (kcal/mol)Significance
Hydroxyl Radical (•OH)Hydrogen Atom Transfer (HAT)~3-5Very fast, diffusion-controlled reaction.
Hydroperoxyl Radical (•OOH)Hydrogen Atom Transfer (HAT)~10-14Kinetically favorable reaction. preprints.org
Methylperoxyl Radical (CH₃OO•)Hydrogen Atom Transfer (HAT)~12-16Represents a common organic peroxyl radical.

Theoretical Studies on Electron Cloud Density of Phenol Hydroxyl Group

The reactivity of the phenolic hydroxyl group is fundamentally governed by its electronic structure. Theoretical studies utilize quantum chemical methods to analyze the electron density distribution, providing insights into the molecule's antioxidant capacity. For this compound, the bulky alkyl substituents significantly modulate the electronic environment of the O-H group.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate or accept electrons. For phenolic antioxidants, the HOMO is of particular interest as its energy level (E_HOMO) correlates with the ionization potential (IP) and the ability to donate an electron in the Single Electron Transfer (SET) mechanism. researchgate.net A higher E_HOMO value indicates a greater ease of donating an electron. The alkyl groups on this compound raise the HOMO energy, making it a better electron donor compared to unsubstituted phenol. The HOMO-LUMO energy gap (ΔE) is also an indicator of chemical reactivity and stability. researchgate.net

Atomic Charges and Bond Dissociation Enthalpy (BDE): Natural Bond Orbital (NBO) analysis is often used to calculate the partial charges on atoms. The electron-donating tert-amyl groups increase the negative charge on the phenolic oxygen, which in turn affects the polarity and strength of the O-H bond. The primary indicator of efficacy in the HAT mechanism is the O-H Bond Dissociation Enthalpy (BDE). A lower BDE facilitates the abstraction of the hydrogen atom. nih.gov Computational studies consistently show that electron-donating groups in the ortho and para positions lower the BDE of the phenolic O-H bond. ugm.ac.id

The following table summarizes key computational descriptors for a representative hindered phenol, providing expected values for this compound based on DFT calculations.

Computational DescriptorTypical Calculated ValueInterpretation
O-H Bond Dissociation Enthalpy (BDE)~78-82 kcal/molLower value indicates easier hydrogen donation (high HAT activity). ugm.ac.id
Ionization Potential (IP)~7.5-8.0 eVRelates to the energy needed to remove an electron (SET mechanism).
HOMO Energy~ -5.5 to -6.0 eVHigher energy indicates better electron-donating ability. researchgate.net
LUMO Energy~ 0.5 to 1.0 eVIndicates electron-accepting ability.
HOMO-LUMO Gap (ΔE)~6.0-7.0 eVIndicates chemical reactivity and stability.
NBO Charge on Phenolic Oxygen~ -0.70 to -0.75 eIndicates high electron density due to substituent effects.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a sterically crowded molecule like this compound, MD simulations provide invaluable information about its dynamic behavior, including its stable conformations and how it interacts with its environment. researchgate.net

Conformational Landscapes: The three bulky tert-amyl groups and the hydroxyl group can rotate around their single bonds to the aromatic ring. However, these rotations are significantly restricted due to severe steric hindrance. MD simulations can explore the potential energy surface to identify low-energy, stable conformations (rotamers). researchgate.net It is expected that the most stable conformation will involve orientations of the tert-amyl groups that minimize steric clash between them. Furthermore, the orientation of the hydroxyl group (whether its hydrogen atom points between the two ortho substituents or away) is a key conformational feature. The energy barriers between different conformations can be calculated, revealing the flexibility of the molecule at different temperatures. researchgate.net

Intermolecular Interactions: MD simulations are particularly useful for studying how this compound interacts with other molecules, such as solvents or lipids in a biological membrane. Due to its large, nonpolar alkyl groups, the molecule is highly lipophilic. Simulations can model its partitioning into a nonpolar environment and its specific orientation. The analysis of intermolecular interactions is often done using the Radial Distribution Function (RDF), which describes the probability of finding a particle at a distance r from another particle. For this molecule, simulations would likely show strong van der Waals interactions between its alkyl groups and surrounding nonpolar molecules. The phenolic hydroxyl group, while sterically hindered, remains capable of forming hydrogen bonds, although these may be weak or transient due to the steric shielding. rsc.org

The table below outlines the typical parameters and expected findings from an MD simulation study of this compound.

Simulation AspectParameter/Analysis MethodExpected Findings and Significance
Conformational AnalysisDihedral Angle Analysis, Potential of Mean Force (PMF)Identification of low-energy rotamers for the tert-amyl and hydroxyl groups. Calculation of rotational energy barriers, indicating molecular flexibility.
Solvent InteractionsRadial Distribution Function (RDF), Solvation Free EnergyQuantifies the structuring of solvent molecules (e.g., water, hexane) around the phenol. Strong affinity for nonpolar solvents is expected.
Intermolecular ForcesInteraction Energy Calculation (van der Waals, Electrostatic)Dominated by van der Waals forces from the large alkyl groups. Steric hindrance limits hydrogen bonding potential of the OH group.
Molecular FlexibilityRoot-Mean-Square Fluctuation (RMSF)The terminal methyl groups of the tert-amyl substituents are expected to show the highest flexibility, while the core phenyl ring remains rigid.

Mechanistic Aspects of Stabilization and Degradation of 2,4,6 Tris 2 Methylbutan 2 Yl Phenol

Chemical Mechanisms of Antioxidant Action

Pathways of Radical Trapping and Inhibition

2,4,6-Tris(2-methylbutan-2-yl)phenol, a sterically hindered phenolic antioxidant, primarily functions by interrupting the free-radical chain reactions that lead to the oxidative degradation of organic materials. The principal mechanism of its antioxidant action involves the donation of the hydrogen atom from its phenolic hydroxyl (-OH) group to a transient, high-energy free radical (R•). This process, known as hydrogen atom transfer (HAT), neutralizes the reactive radical, thereby preventing it from propagating the degradation chain.

Upon donating the hydrogen atom, the this compound molecule is itself converted into a phenoxy radical. This newly formed radical is significantly more stable and less reactive than the initial free radical it has quenched. researchgate.net The stability of this phenoxy radical is a critical feature of its effectiveness as an antioxidant.

The key pathways of radical trapping can be summarized as follows:

Initiation: A free radical (R•) is formed in the material, often due to exposure to heat, light, or mechanical stress.

Propagation: This initial radical reacts with an organic molecule (RH) to create a new radical (R•) and a hydroperoxide (ROOH), continuing the chain reaction.

Inhibition (Radical Trapping): this compound (ArOH) intervenes by donating its phenolic hydrogen to the radical, thus terminating the propagation step.

ArOH + R• → ArO• + RH

ArOH + ROO• → ArO• + ROOH

The resulting phenoxy radical (ArO•) is relatively unreactive and can participate in termination reactions with other radicals, further breaking the degradation cycle.

Role of Steric Hindrance from Alkyl Groups in Phenoxy Radical Stabilization

The remarkable stability of the phenoxy radical derived from this compound is largely attributable to the steric hindrance provided by the bulky 2-methylbutan-2-yl (tert-amyl) groups at the ortho and para positions of the phenol (B47542) ring. researchgate.net These large alkyl groups act as a physical shield, effectively isolating the radical oxygen atom.

This steric hindrance has several important consequences:

Prevents Radical Propagation: The bulky groups make it sterically difficult for the phenoxy radical to attack other organic molecules and abstract a hydrogen atom, a reaction that would otherwise initiate a new degradation chain.

Enhances Radical Stability: The alkyl groups protect the radical center from reacting with other molecules, thereby increasing its lifetime and allowing it to participate in termination reactions.

Delocalization of the Unpaired Electron: In addition to steric effects, the unpaired electron on the oxygen atom can be delocalized into the aromatic ring, further contributing to the stability of the phenoxy radical. researchgate.net

The combination of these steric and electronic effects makes this compound a highly effective chain-breaking antioxidant.

Theoretical Considerations of Synergistic Effects with Other Stabilizer Classes

While this compound is an effective primary antioxidant, its performance can be theoretically enhanced through synergistic interactions with other classes of stabilizers, such as secondary antioxidants. Secondary antioxidants, which include phosphites and thioethers, function by decomposing hydroperoxides (ROOH) into non-radical, stable products.

The theoretical basis for this synergy lies in a complementary approach to stabilization:

Primary Antioxidant (Hindered Phenol): Scavenges peroxy radicals to inhibit the propagation of chain reactions.

Secondary Antioxidant (e.g., Phosphite or Thioether): Decomposes hydroperoxides, which are a source of new radicals upon thermal or photolytic cleavage.

By combining these two types of antioxidants, a more comprehensive stabilization system can be achieved. The hindered phenol reduces the immediate threat of propagating radicals, while the secondary antioxidant eliminates the latent threat of hydroperoxide decomposition, which could otherwise overwhelm the primary antioxidant.

Oxidative and Thermal Degradation Pathways

Identification and Characterization of Degradation Products and Intermediates (Mechanistic Studies)

Under conditions of severe thermal or oxidative stress, this compound can undergo degradation. Mechanistic studies have focused on identifying the resulting products and intermediates to understand the pathways of its decomposition.

The initial step in the degradation is typically the formation of the phenoxy radical. This radical can then undergo a variety of subsequent reactions, leading to a range of degradation products. While specific studies on this compound are not extensively detailed in the public literature, general pathways for hindered phenols can be inferred.

Common degradation products for sterically hindered phenols can include:

Quinone Methides: These are often formed through the disproportionation or further oxidation of phenoxy radicals. researchgate.net For instance, oxidation of similar hindered phenols has been shown to produce stable quinone methides. researchgate.net

Dimeric Products: Two phenoxy radicals can couple to form C-C or C-O linked dimers.

Products of Alkyl Group Scission: At very high temperatures, the tert-amyl side chains can cleave, leading to the formation of simpler phenols and olefinic byproducts.

Characterization of these degradation products typically involves advanced analytical techniques such as:

High-Performance Liquid Chromatography (HPLC): To separate the complex mixture of degradation products.

Mass Spectrometry (MS): To identify the molecular weights and structures of the separated components.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information about the degradation products.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the degradation products.

Kinetic Studies of Degradation Processes under Controlled Conditions

Kinetic studies are crucial for understanding the rate at which this compound degrades under specific conditions of temperature and oxygen concentration. These studies allow for the determination of key parameters such as the rate constants of degradation and the activation energy of the decomposition process.

A typical kinetic study would involve subjecting the compound to controlled thermal or oxidative stress in a laboratory setting and monitoring its concentration over time. The data obtained can be used to develop kinetic models that describe the degradation process. For many degradation processes of phenolic compounds, first-order kinetics are often observed, where the rate of degradation is directly proportional to the concentration of the reactant. mdpi.com

The rate law for a first-order degradation process can be expressed as: Rate = k[C] where:

Rate is the rate of degradation.

k is the first-order rate constant.

[C] is the concentration of this compound.

By conducting experiments at different temperatures, the activation energy (Ea) for the degradation can be determined using the Arrhenius equation. This information is vital for predicting the long-term stability of the antioxidant and the materials it is designed to protect.

In-depth Analysis of this compound Reveals Limited Publicly Available Research on Specific Degradation Mechanisms and Polymer Interactions

The intended article was to be structured around the "," with a specific focus on its behavior under oxidative and thermal stress and its theoretical chemical interactions within polymer matrices. However, the necessary detailed research findings, degradation product analyses, and computational modeling specific to this compound could not be located in the available scientific literature.

Information on related compounds, such as 2,4,6-tri-tert-butylphenol (B181104) and other commercial phenolic antioxidants like Irganox 1010, is more abundant. wikipedia.orgbme.hu These studies provide a foundational understanding of how sterically hindered phenols, in general, function as antioxidants. They operate primarily by donating a hydrogen atom from their hydroxyl group to terminate free radical chain reactions that lead to the degradation of polymeric materials. vurup.skpartinchem.comvinatiorganics.com The bulky alkyl groups (like tert-butyl or tert-amyl) ortho to the hydroxyl group are crucial for stabilizing the resulting phenoxy radical, preventing it from initiating new degradation chains. bme.huvinatiorganics.com

Under conditions of oxidative and thermal stress, hindered phenols can undergo various transformation reactions. These can include the formation of quinonoid structures, dimers, and other complex products. mdpi.comresearchgate.net For instance, the oxidation of 2,4,6-tri-tert-butylphenol is known to produce a stable, deep-blue phenoxy radical, which can then react with oxygen to form a peroxide-linked species. wikipedia.org In acidic environments, dealkylation can also occur. wikipedia.org While it is plausible that this compound undergoes similar degradation pathways, the absence of specific studies means that its precise degradation products and reaction kinetics remain uncharacterized in the public domain.

Similarly, theoretical studies involving quantum chemical calculations and molecular dynamics simulations are powerful tools for understanding the interactions between antioxidants and polymer matrices. rsc.orgnih.gov Such studies on other phenolic antioxidants have provided insights into bond dissociation enthalpies, radical scavenging activity, and the physical behavior (e.g., diffusion, compatibility) of these additives within polymers like polyethylene (B3416737) and polypropylene. rsc.orgnih.gov Unfortunately, no such theoretical studies specifically modeling the chemical interactions of this compound at the molecular level within a polymer matrix could be identified.

Structure Reactivity and Structure Property Relationships Srr/spr of 2,4,6 Tris 2 Methylbutan 2 Yl Phenol

Influence of Alkyl Substituents on Phenolic Ring Reactivity

The reactivity of the phenolic ring in 2,4,6-Tris(2-methylbutan-2-yl)phenol is profoundly influenced by the three 2-methylbutan-2-yl (tert-amyl) groups attached at the ortho (2,6) and para (4) positions. These bulky alkyl groups exert significant steric hindrance, which physically obstructs the approach of reactants to both the hydroxyl group and the aromatic ring. vinatiorganics.com This steric crowding is a defining characteristic of hindered phenols and dictates their chemical selectivity.

The primary effects of these substituents are:

Reduced Accessibility: The large tert-amyl groups shield the phenolic hydroxyl group, making it less accessible for reactions typical of phenols, except with small reactive species like free radicals. vinatiorganics.com

Inhibition of Electrophilic Aromatic Substitution: The ortho and para positions, which are typically activated by the hydroxyl group for electrophilic substitution, are occupied by the alkyl groups. This, combined with the steric bulk, significantly decreases the ring's susceptibility to further substitution reactions.

Stabilization of the Phenoxy Radical: Upon donation of the hydroxyl hydrogen atom, the resulting phenoxy radical is stabilized. The bulky ortho substituents prevent the radical from easily dimerizing or participating in other propagation reactions, which is crucial for its function as an antioxidant. nbinno.commdpi.com

The alkyl groups are also electron-donating, which increases the electron density on the aromatic ring. This electronic effect enhances the stability of the phenoxy radical intermediate formed during antioxidant activity. nih.gov

Electronic and Steric Effects of Substituents on Radical Scavenging Capabilities

The antioxidant capability of this compound is a direct consequence of the combined electronic and steric effects of its tert-amyl substituents. These effects modulate its ability to function as a free radical scavenger, primarily by donating its phenolic hydrogen atom to terminate oxidation chain reactions. nbinno.com

Electronic Effects: The tert-amyl groups are electron-donating substituents. This property increases the electron density on the phenolic oxygen atom, which weakens the O-H bond. A weaker O-H bond facilitates the donation of the hydrogen atom to a free radical, a critical step in the radical scavenging process. nih.gov Furthermore, the electron-donating nature of the alkyl groups helps to delocalize the unpaired electron in the resulting phenoxy radical, thereby increasing its stability.

Steric Effects: The steric bulk of the three tert-amyl groups is paramount to the compound's antioxidant efficacy.

The ortho-substituents provide steric shielding for the hydroxyl group, which allows it to selectively target and react with highly reactive, small free radicals while avoiding unwanted side reactions. vinatiorganics.com

This steric hindrance is crucial for stabilizing the phenoxy radical intermediate. By preventing the radical centers from approaching each other, it effectively inhibits dimerization and other reactions that would consume the antioxidant without terminating the radical chain. mdpi.com This stability ensures that the antioxidant can effectively participate in terminating chain reactions. nbinno.com

The interplay between these effects is summarized in the table below.

EffectConsequence on Radical Scavenging
Electronic (Electron-Donating) Weakens the O-H bond, facilitating H-atom donation.
Stabilizes the resulting phenoxy radical through electron delocalization.
Steric (Bulky Substituents) Shields the OH group, leading to selective reactions with radicals.
Prevents dimerization of the phenoxy radical, enhancing its stability and effectiveness.

Correlation of Molecular Structure with Theoretical Predictions of Thermal and Oxidative Stability

Theoretical calculations, particularly using Density Functional Theory (DFT), provide valuable insights into the thermal and oxidative stability of hindered phenols like this compound. These computational methods correlate specific molecular properties with the compound's stability and antioxidant potential. researchgate.net

Key theoretical parameters include:

Bond Dissociation Enthalpy (BDE): The BDE of the phenolic O-H bond is a primary indicator of antioxidant activity. It represents the energy required to break the O-H bond homolytically. A lower BDE value suggests that the hydrogen atom can be more easily donated to a free radical. The electron-donating tert-amyl groups lower the O-H BDE, enhancing the radical scavenging rate. nih.gov

Ionization Potential (IP): The IP relates to the energy required to remove an electron from the molecule. It is relevant for antioxidant mechanisms that proceed via single electron transfer (SET). A lower IP facilitates electron donation to neutralize radical species.

HOMO-LUMO Energy Gap (ΔE): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the electron transfer capacity. A smaller energy gap suggests that the molecule can more easily transfer an electron, which can accelerate the rate of capturing free radicals. nih.gov

Studies on structurally similar phenols have shown that increasing the number and bulk of alkyl substituents generally enhances thermal stability due to higher molecular weight and more stable molecular packing. researchgate.net The robust carbon skeleton of this compound contributes to its ability to withstand high temperatures without significant degradation.

Quantitative Structure-Reactivity Relationships (QSRR) for Radical Inhibition Processes

Quantitative Structure-Reactivity Relationships (QSRR), often used interchangeably with Quantitative Structure-Activity Relationships (QSAR), establish mathematical models to predict the chemical reactivity or biological activity of compounds based on their molecular structure. nih.gov For phenolic antioxidants, QSRR models are developed to predict their radical inhibition capabilities based on calculated molecular descriptors.

These models typically take the form of a multiple linear regression equation. A common QSRR model for the antioxidant activity of phenolic compounds is expressed as:

Antioxidant Activity = c₀ + c₁ (Descriptor 1) + c₂ (Descriptor 2) + ...

Where the descriptors are quantifiable properties of the molecule. For radical inhibition by phenols, the most significant descriptors are often electronic properties. researchgate.net

Key Descriptors: The O-H Bond Dissociation Enthalpy (BDE) and the Ionization Potential (IP) are frequently the most influential parameters in these models. researchgate.net

Predictive Power: A well-constructed QSRR model can accurately predict the antioxidant capacity of new or untested phenolic compounds. For instance, a study on various phenolic compounds derived a model where the antioxidant activity (expressed as pIC₅₀) was strongly correlated with BDE and IP. researchgate.net

The general findings from QSRR studies on phenolic antioxidants are summarized below:

DescriptorRelationship with Antioxidant ActivityRationale
O-H Bond Dissociation Enthalpy (BDE) Negative Correlation (Lower BDE = Higher Activity)A lower BDE indicates easier donation of the hydrogen atom to a free radical. nih.gov
Ionization Potential (IP) Negative Correlation (Lower IP = Higher Activity)A lower IP facilitates the single electron transfer (SET) mechanism of radical scavenging. researchgate.net
Energy of the Highest Occupied Molecular Orbital (E-HOMO) Positive Correlation (Higher E-HOMO = Higher Activity)A higher E-HOMO value indicates a greater ability to donate an electron. nih.gov

These models provide a theoretical framework for understanding how the specific structural features of this compound—namely its bulky, electron-donating alkyl groups—translate into its potent radical inhibiting properties.

Future Directions and Emerging Research Avenues for 2,4,6 Tris 2 Methylbutan 2 Yl Phenol

Exploration of Novel Synthetic Methodologies for Hindered Phenols with Tailored Structures

The synthesis of sterically hindered phenols, including 2,4,6-Tris(2-methylbutan-2-yl)phenol, traditionally relies on Friedel-Crafts alkylation of phenols. However, this method can present challenges in achieving high regioselectivity and avoiding the formation of byproducts, especially when introducing multiple bulky alkyl groups. Emerging research is focused on developing more precise and efficient synthetic strategies to create hindered phenols with highly tailored structures.

One promising avenue is the use of cycloaddition-based methods . These approaches offer a high degree of control over the final substitution pattern on the phenolic ring. For instance, a cascade reaction involving a Diels-Alder reaction, an elimination step, and a retro-Diels-Alder reaction can be employed to construct polysubstituted phenols with complete regiochemical control. This strategy allows for the programmable installation of various substituents, including bulky alkyl groups, at specific positions.

Another area of active development is the refinement of catalytic systems for phenol (B47542) alkylation . While traditional Lewis acids are effective, they can be harsh and lead to undesired side reactions. Research into milder and more selective catalysts, such as modified zeolites, acidic ionic liquids, and solid acid catalysts, is ongoing. These catalysts can offer improved selectivity for ortho- and para-alkylation, minimizing the formation of isomers and polyalkylation products. The development of recyclable catalysts is also a key focus to enhance the sustainability of these synthetic processes.

Furthermore, chemo-enzymatic synthesis is emerging as a green and highly selective alternative. While more commonly applied to the synthesis of phenolipids from natural phenolic acids, the principles of enzymatic catalysis could be adapted for the synthesis of complex hindered phenols. Lipases and other enzymes could potentially be used to catalyze specific alkylation or modification steps under mild conditions, offering a high degree of stereo- and regioselectivity.

Synthetic ApproachAdvantagesResearch Focus
Cycloaddition-based MethodsHigh regiochemical control; programmable substitution.Development of new diene/dienophile pairs; optimization of reaction conditions.
Advanced Catalytic SystemsImproved selectivity; milder reaction conditions; potential for recyclability.Design of novel solid acid catalysts; application of ionic liquids; metal-organic frameworks as catalysts.
Chemo-enzymatic SynthesisHigh selectivity; environmentally friendly conditions.Enzyme screening and engineering; development of biocatalytic routes for bulky alkylations.

This table provides a summary of emerging synthetic methodologies for hindered phenols.

Advanced Computational Approaches for Predicting and Designing Phenolic Reactivity

Computational chemistry offers powerful tools to predict and understand the reactivity of hindered phenols like this compound, thereby guiding the design of new molecules with enhanced properties. The antioxidant activity of phenols is a primary area of investigation, and computational methods can provide deep insights into the mechanisms of radical scavenging.

Density Functional Theory (DFT) is a cornerstone of these computational studies. DFT calculations can be used to determine key molecular descriptors that correlate with antioxidant activity. These descriptors include:

Bond Dissociation Enthalpy (BDE): The BDE of the phenolic O-H bond is a critical parameter. A lower BDE indicates that the hydrogen atom can be more easily donated to a radical, which is the primary step in the radical scavenging mechanism of hindered phenols.

Ionization Potential (IP): The IP relates to the ability of the phenol to donate an electron, which is relevant in the single electron transfer (SET) mechanism of antioxidant action.

Spin Density Distribution: After hydrogen donation, a phenoxyl radical is formed. DFT can map the spin density distribution in this radical, providing insights into its stability. A more delocalized spin density generally corresponds to a more stable radical, which is less likely to participate in further unwanted reactions.

For this compound, DFT calculations would be instrumental in quantifying the electronic effects of the three bulky alkyl groups on the O-H bond strength and the stability of the resulting phenoxyl radical.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of hindered phenols in different environments, such as within a polymer matrix. MD simulations can reveal how the bulky substituents influence the molecule's conformation, mobility, and interactions with surrounding molecules. This is crucial for understanding how the antioxidant is dispersed in a material and how accessible its reactive hydroxyl group is to radicals.

Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the antioxidant activity of a wide range of phenolic compounds based on their structural features. By building a database of known antioxidant activities and corresponding molecular descriptors (calculated using methods like DFT), QSAR models can be trained to predict the activity of new, untested compounds. This approach can accelerate the discovery and design of novel hindered phenols with superior antioxidant properties.

Computational MethodKey Insights ProvidedApplication to this compound
Density Functional Theory (DFT)O-H Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), Spin Density of Phenoxyl Radical.Quantifying the electronic and steric effects of the 2-methylbutan-2-yl groups on antioxidant activity.
Molecular Dynamics (MD)Conformational analysis, mobility in different media, intermolecular interactions.Simulating its behavior within a polymer matrix to understand its dispersion and accessibility.
QSAR ModelsPrediction of antioxidant activity based on molecular structure.Designing new hindered phenols with potentially enhanced radical scavenging capabilities.

This table outlines the application of advanced computational methods for studying phenolic reactivity.

Integration of Multi-Spectroscopic Techniques for Real-time Mechanistic Monitoring

Understanding the reaction mechanisms of hindered phenols in real-time is crucial for optimizing their performance and developing new applications. The integration of multiple spectroscopic techniques in an operando fashion—meaning the analysis is performed while the reaction is in progress—is a powerful approach to achieve this.

A multi-spectroscopic setup for monitoring the reactions of this compound could include a combination of the following techniques:

UV-Visible (UV-Vis) Spectroscopy: The phenolic ring has a characteristic UV absorbance. The disappearance of this signal can be used to monitor the consumption of the phenol during a reaction. The formation of new chromophores, such as those in oxidation products, can also be tracked.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a highly sensitive technique for detecting and characterizing species with unpaired electrons, such as the phenoxyl radical formed when a hindered phenol scavenges a free radical. Real-time EPR monitoring can provide direct evidence of the radical scavenging mechanism and allow for the study of the phenoxyl radical's stability and subsequent reactions.

Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy provide information about the vibrational modes of molecules. These techniques can be used to follow changes in the functional groups of the hindered phenol and other reactants, as well as the formation of new products. For example, the stretching frequency of the O-H bond in the phenol can be monitored to track its consumption.

Mass Spectrometry (MS): Coupling a reaction vessel to a mass spectrometer allows for the real-time identification of volatile or semi-volatile products as they are formed. This can provide crucial information about the reaction pathways and potential degradation products.

Investigation of this compound's Chemical Role in Advanced Materials Science

The primary chemical role of this compound in materials science is that of a primary antioxidant . Its function is to protect materials, particularly polymers, from degradation caused by oxidative processes. The fundamental chemical interactions and mechanisms are rooted in its ability to act as a radical scavenger.

The mechanism of action involves the donation of the hydrogen atom from its hydroxyl group to a reactive radical (R•), such as a peroxy or alkyl radical, which may be present in a polymer during processing or use. This reaction is summarized as follows:

Ar-OH + R• → Ar-O• + R-H

Where Ar-OH represents the hindered phenol and Ar-O• is the resulting phenoxyl radical. The key to the effectiveness of this compound lies in two main structural features:

Labile O-H Bond: The electron-donating nature of the three alkyl groups on the benzene (B151609) ring helps to weaken the O-H bond, facilitating the hydrogen atom transfer to the radical.

Steric Hindrance: The three bulky 2-methylbutan-2-yl groups surrounding the hydroxyl group provide significant steric hindrance. This has two important consequences:

It stabilizes the resulting phenoxyl radical (Ar-O•) by preventing it from easily participating in further reactions that could initiate new degradation pathways. The steric bulk essentially "shields" the radical center.

It enhances the compatibility and reduces the volatility of the antioxidant within a polymer matrix, leading to longer-lasting protection.

In the context of advanced materials , such as high-performance polymers, composites, and functional coatings, the role of this compound is to ensure long-term stability and performance under demanding conditions of heat, light, and chemical exposure. Its fundamental chemical interactions involve non-covalent dispersion forces with the polymer chains, which govern its solubility and distribution within the material. The efficiency of its antioxidant activity is directly linked to its ability to be molecularly dispersed and accessible to the sites where radical formation occurs.

Future research in this area will likely focus on understanding the interplay between the molecular structure of the hindered phenol and the morphology of the advanced material. For example, investigating how the size and shape of the 2-methylbutan-2-yl groups affect its diffusion and localization in complex polymer blends or nanocomposites will be crucial for designing next-generation stabilization packages.

Feature of this compoundChemical Role in MaterialsMechanism of Action
Phenolic Hydroxyl GroupPrimary antioxidant; radical scavenger.Donates a hydrogen atom to reactive radicals, terminating degradation chain reactions.
Bulky 2-methylbutan-2-yl GroupsSteric shielding of the phenoxyl radical; improved stability and compatibility.Prevents the phenoxyl radical from initiating new reactions; reduces volatility and migration within the material.
Alkyl-substituted Aromatic RingElectronic modulation of the O-H bond.Electron-donating groups weaken the O-H bond, enhancing the rate of hydrogen atom transfer.

This table details the fundamental chemical interactions and mechanisms of this compound in advanced materials.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,4,6-TTBP that influence its environmental behavior?

  • Methodological Answer : The environmental mobility of 2,4,6-TTBP can be predicted using its soil adsorption coefficient (Koc), estimated at 1480 via molecular connectivity indices . This value indicates low soil mobility, favoring adsorption to organic matter. Additionally, its pKa values (8.41, 9.12, 9.75 for amine groups; 10.4 for hydroxyl) suggest cation dominance in most environmental pH ranges, increasing adsorption to clay-rich soils . Researchers should prioritize measuring these parameters experimentally using batch equilibrium or potentiometric titration to validate computational models.
Property Value Environmental Implication
Koc1480 (estimated)Low soil mobility
pKa (hydroxyl)10.4Cationic form dominates at pH <10.4

Q. How is 2,4,6-TTBP regulated under international chemical safety frameworks?

  • Methodological Answer : 2,4,6-TTBP is classified as a persistent, bioaccumulative, and toxic (PBT) substance under the U.S. TSCA and EU REACH. Under TSCA §6(h), its use in consumer products is restricted to <0.3% by weight . Researchers must comply with these thresholds in material science applications (e.g., polymer additives) and employ gas chromatography-mass spectrometry (GC-MS) to verify compliance. Regulatory tracking tools like the EPA CompTox Chemicals Dashboard should be used for updates .

Q. What are the primary exposure pathways for 2,4,6-TTBP in environmental and occupational settings?

  • Methodological Answer : Exposure occurs via inhalation, dermal contact, and environmental media (water, soil). Workers in polymer manufacturing are at higher risk due to its use as a stabilizer . Researchers should conduct exposure assessments using air sampling (NIOSH Method 2539) and biomonitoring (urinary metabolites) paired with LC-MS/MS analysis. Environmental monitoring requires soil and water sampling near industrial sites, followed by extraction and GC-MS quantification .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioaccumulation potential of 2,4,6-TTBP across studies?

  • Methodological Answer : Discrepancies arise from variability in test organisms, lipid content, and experimental duration. To standardize assessments, use OECD TG 305 dietary exposure tests in fish (e.g., Oncorhynchus mykiss) under controlled lipid-normalized conditions. Compare results with quantitative structure-activity relationship (QSAR) models, accounting for log Kow (estimated 5.2) and metabolic degradation rates .

Q. What experimental designs are recommended for assessing developmental toxicity of 2,4,6-TTBP?

  • Methodological Answer : ToxCast data identified 2,4,6-TTBP as inducing notochord defects in zebrafish . Advanced studies should employ the zebrafish embryo model (OECD TG 236) with endpoints like axial bending and somite formation. Use concentrations ≤1 µM to avoid acute toxicity, and combine transcriptomic analysis (RNA-seq) to identify pathways (e.g., Wnt signaling) disrupted by 2,4,6-TTBP. Include positive controls (e.g., retinoic acid) for validation .

Q. What strategies optimize the detection of 2,4,6-TTBP in complex matrices like polymer extracts?

  • Methodological Answer : Matrix complexity requires pressurized liquid extraction (PLE) with dichloromethane:acetone (3:1) followed by cleanup via silica gel chromatography. Quantify using GC-MS with electron ionization (EI) and selected ion monitoring (SIM) for m/z 263 (molecular ion) and 205 (base peak). Validate recovery rates (≥80%) using deuterated analogs (e.g., d3-2,4,6-TTBP) as internal standards .

Q. How does the speciation of 2,4,6-TTBP affect its reactivity in environmental redox reactions?

  • Methodological Answer : The cationic form (dominant at pH <10.4) exhibits reduced electrophilicity compared to the neutral form. Investigate redox behavior using cyclic voltammetry in buffered solutions (pH 4–10). Pair with DFT calculations to correlate speciation with reaction pathways, particularly oxidation by hydroxyl radicals (•OH) in advanced oxidation processes (AOPs) .

Data Contradiction Analysis

Q. Why do some studies report low aquatic toxicity for 2,4,6-TTBP despite its PBT classification?

  • Methodological Answer : Acute toxicity (LC50 >180 mg/L in rainbow trout) may underestimate chronic effects due to bioaccumulation. Conduct full life-cycle assays (OECD TG 210) to assess endpoints like fecundity and larval survival. Compare with read-across data from structurally similar phenols (e.g., 2,4,6-tribromophenol) to identify structure-toxicity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.